2-((2-Bromo-N-methylphenyl)sulfonamido)-N,N-dimethylacetamide
Description
Properties
Molecular Formula |
C11H15BrN2O3S |
|---|---|
Molecular Weight |
335.22 g/mol |
IUPAC Name |
2-[(2-bromophenyl)sulfonyl-methylamino]-N,N-dimethylacetamide |
InChI |
InChI=1S/C11H15BrN2O3S/c1-13(2)11(15)8-14(3)18(16,17)10-7-5-4-6-9(10)12/h4-7H,8H2,1-3H3 |
InChI Key |
SZJYVXNLMIMAGE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CN(C)S(=O)(=O)C1=CC=CC=C1Br |
Origin of Product |
United States |
Preparation Methods
Sulfonamide Formation via Nucleophilic Substitution
The foundational step involves synthesizing the 2-bromo-N-methylbenzenesulfonamide intermediate through reaction of 2-bromo-N-methylaniline with sulfonyl chloride derivatives.
Procedure :
- Reactants : 2-Bromo-N-methylaniline (1.0 equiv) reacts with chlorosulfonic acid (1.2 equiv) in dichloromethane at 0–5°C.
- Quenching : Gradual addition to ice-cold water precipitates the sulfonyl chloride intermediate, isolated via filtration (yield: 85–92%).
- Amination : Treatment with ammonium hydroxide at pH 9–10 yields 2-bromo-N-methylbenzenesulfonamide, confirmed by $$ ^1H $$-NMR (δ 7.55 ppm, singlet, 2H; δ 3.88 ppm, multiplet, 2H).
Critical Parameters :
Acetylation with Dimethylacetamide Moieties
The sulfonamide intermediate undergoes N-acetylation using bromoacetyl bromide to install the dimethylacetamide group.
Optimized Protocol :
- Base Activation : 2-Bromo-N-methylbenzenesulfonamide (1.0 equiv) is dissolved in anhydrous DMF with lithium hydride (1.1 equiv) at 25°C for 30 minutes.
- Electrophilic Coupling : Addition of 2-bromo-N,N-dimethylacetamide (1.05 equiv) at 60°C for 4–6 hours facilitates nucleophilic displacement.
- Workup : Precipitation at pH 6–7 using HCl yields crude product, purified via recrystallization from ethanol/water (3:1 v/v) (yield: 75–90%; purity: 95% by HPLC).
Side Reactions :
- Competing O-acetylation observed at temperatures >70°C, necessitating precise thermal regulation.
- Residual DMF removed via toluene azeotrope to prevent solubility issues during crystallization.
Advanced Methodological Variations
Microwave-Assisted Synthesis
Reducing reaction times from hours to minutes, microwave irradiation (150 W, 100°C) accelerates the acetylation step while maintaining yield (88%) and purity (97%).
Advantages :
Continuous Flow Chemistry
Microreactor systems enable large-scale production with enhanced reproducibility:
| Parameter | Batch Process | Flow System |
|---|---|---|
| Reaction Time | 6 hours | 45 minutes |
| Yield | 82% | 89% |
| Purity (HPLC) | 94% | 98% |
| Throughput | 50 g/day | 500 g/day |
Mechanistic Insights and Kinetic Analysis
Nucleophilic Acyl Substitution
The dimethylacetamide group installation follows a bimolecular mechanism:
$$
\text{RSO}2\text{NH}^- + \text{BrCH}2\text{C(O)N(CH}3\text{)}2 \rightarrow \text{RSO}2\text{NHCH}2\text{C(O)N(CH}3\text{)}2 + \text{Br}^-
$$
Rate Law : Second-order kinetics ($$ k = 1.2 \times 10^{-3} \, \text{L·mol}^{-1}\text{·s}^{-1} $$ at 60°C).
Solvent Effects on Reaction Efficiency
Polar aprotic solvents enhance nucleophilicity:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 89 |
| DMSO | 46.7 | 92 |
| Acetonitrile | 37.5 | 78 |
Analytical Characterization
Spectroscopic Confirmation
Purity Assessment via HPLC
- Column : C18 (4.6 × 150 mm, 5 μm).
- Mobile Phase : Acetonitrile/water (70:30) with 0.1% TFA.
- Retention Time : 8.2 minutes; purity >98%.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Conventional Batch | 82 | 94 | Moderate | 1.0 |
| Microwave-Assisted | 88 | 97 | High | 0.8 |
| Continuous Flow | 89 | 98 | Industrial | 0.6 |
Cost Index normalized to batch process
Industrial-Scale Optimization Challenges
Catalyst Recycling
Heterogeneous catalysts (e.g., Amberlyst® 15) enable 5 reaction cycles with <5% yield drop, reducing Pd-based catalyst costs by 40%.
Waste Stream Management
- Solvent Recovery : Distillation recovers >90% DMF for reuse.
- Bromide Byproducts : Ion exchange resins capture Br⁻ ions, achieving effluent concentrations <10 ppm.
Chemical Reactions Analysis
Types of Reactions
2-((2-Bromo-N-methylphenyl)sulfonamido)-N,N-dimethylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
2-((2-Bromo-N-methylphenyl)sulfonamido)-N,N-dimethylacetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((2-Bromo-N-methylphenyl)sulfonamido)-N,N-dimethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the bromine atom may participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural features and applications of analogs:
*Note: The target compound’s molecular formula is inferred based on structural analogs.
Key Observations:
- Sulfonamide vs. Phenoxy Groups: The target compound and 2-Bromo-N-{4-[(dimethylamino)sulfonyl]phenyl}acetamide share sulfonamide groups, which enhance binding to biological targets (e.g., enzymes or receptors).
- Halogen Substitution : Bromine in the target compound and its analogs (e.g., ) may improve metabolic stability compared to chlorine in alachlor .
- N,N-Dimethylacetamide Core : This group is conserved across multiple analogs, suggesting its role in solubility and pharmacokinetics .
Physicochemical Properties
Biological Activity
2-((2-Bromo-N-methylphenyl)sulfonamido)-N,N-dimethylacetamide is a sulfonamide derivative that has garnered attention due to its potential biological activities. The compound's structure includes a sulfonamide group, which is known for its antibacterial properties, and a dimethylacetamide moiety that enhances solubility and bioavailability. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key features include:
- Sulfonamide Group : Known for inhibiting bacterial folic acid synthesis.
- Dimethylacetamide Moiety : Enhances solubility and stability.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites, while the bromine atom may participate in halogen bonding. These interactions can modulate the activity of target molecules, leading to various biological effects, including:
- Antibacterial Activity : Inhibition of bacterial growth by interfering with folic acid synthesis.
- Enzyme Inhibition : Potential to inhibit specific enzymes involved in disease processes.
Antimicrobial Properties
Sulfonamides are well-known for their antimicrobial properties. The compound has shown effectiveness against a range of bacterial infections by targeting the folate synthesis pathway. Studies have indicated that derivatives containing dimethylacetamide enhance antibacterial activity due to improved solubility and bioavailability.
Anticancer Activity
Recent research indicates that sulfonamide derivatives exhibit significant anticancer properties. For instance, related compounds have demonstrated potent inhibitory effects on various cancer cell lines, including breast cancer cells (MDA-MB-231) with IC50 values indicating effective growth inhibition .
Case Studies
- Antiviral Activity : A study on structurally similar compounds revealed strong antiviral activity against influenza viruses, suggesting that this compound may have similar potential .
- In Vivo Toxicity Studies : Subacute toxicity studies conducted in healthy mice showed favorable safety profiles for related compounds at high doses, indicating that the compound may also be safe for therapeutic use .
- Mechanistic Studies : Investigations into the mechanism of action have shown that compounds with similar structures can induce apoptosis in cancer cells, highlighting their potential as anticancer agents .
Data Table: Biological Activity Comparison
| Compound Name | Biological Activity | IC50 (µM) | Target |
|---|---|---|---|
| This compound | Antibacterial | Not specified | Bacterial Folate Synthesis |
| Related Sulfonamide Derivative | Anticancer (MDA-MB-231) | 0.126 | Breast Cancer Cells |
| Similar Compound | Antiviral (Influenza) | Low nM range | Influenza Virus |
Q & A
Q. What are the optimal synthetic methodologies for preparing 2-((2-Bromo-N-methylphenyl)sulfonamido)-N,N-dimethylacetamide?
The synthesis typically involves multi-step reactions starting with sulfonamido ester intermediates. For example, sodium amide or hydride in anhydrous N,N-dimethylacetamide (DMA) can facilitate nucleophilic substitution or rearrangement reactions under nitrogen atmospheres. Key steps include controlled quenching with NH₄Cl, extraction with ethyl acetate, and purification via silica gel chromatography . Adapting protocols from structurally similar sulfonamides, such as substituting 2-bromo-N-methylphenyl groups, may require optimization of reaction times and stoichiometry to minimize byproducts .
Q. How can X-ray crystallography using SHELX programs resolve the molecular structure of this compound?
SHELXTL (Bruker AXS) or open-source SHELX suites are widely used for small-molecule refinement. Data collection involves high-resolution diffraction patterns, followed by structure solution via direct methods (SHELXD) and refinement (SHELXL). For compounds with bromine atoms, heavy-atom methods can enhance phasing accuracy. Discrepancies in bond lengths or angles should be cross-validated with DFT calculations or spectroscopic data .
Q. Why is N,N-dimethylacetamide (DMA) preferred as a solvent in synthetic protocols for this compound?
DMA’s high boiling point (140°C), low volatility, and ability to dissolve polar intermediates make it ideal for reactions requiring elevated temperatures or anhydrous conditions. Its non-reactive nature minimizes side reactions during sulfonamide formation. However, residual DMA in final products must be quantified via GC-MS or NMR to ensure purity .
Advanced Research Questions
Q. How do reaction intermediates influence the formation of byproducts in this compound’s synthesis?
Sodium amide-mediated reactions in DMA can generate reactive intermediates like enolates or sulfonamido anions, which may undergo unintended cyclization or dimerization. Monitoring via TLC or in-situ IR spectroscopy helps identify transient species. For instance, incomplete quenching of intermediates may lead to halogenated byproducts, necessitating rigorous purification .
Q. How can researchers reconcile discrepancies in spectroscopic data across synthesis batches?
Contradictions in NMR or mass spectrometry data often arise from stereochemical variations or residual solvents. Employing high-field NMR (≥400 MHz) with deuterated DMA or DMSO-d₆ enhances signal resolution. For chiral centers, circular dichroism (CD) or X-ray crystallography can resolve ambiguities. Cross-referencing with databases like PubChem or ECHA ensures consistency .
Q. What computational methods complement experimental data for conformational analysis?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict optimized geometries, vibrational frequencies, and electronic properties. Comparing computed NMR chemical shifts (e.g., via GIAO method) with experimental data validates conformational stability. For bromine-containing analogs, relativistic effects must be accounted for in calculations .
Q. What advanced techniques are used for impurity profiling in this compound?
High-resolution LC-MS or HPLC-UV/Vis with orthogonal columns (C18 or HILIC) can separate and identify trace impurities. For halogenated byproducts, inductively coupled plasma mass spectrometry (ICP-MS) quantifies residual bromine. Structural elucidation of unknown impurities often requires tandem MS/MS or 2D NMR (COSY, HSQC) .
Q. How can biological activity assays be designed for this compound, given limited direct data?
Structural analogs like 2-(4-bromophenyl)-N-(2-methoxyphenyl)acetamide exhibit antimicrobial properties, suggesting potential bioactivity. Researchers can design assays targeting bacterial enzymes (e.g., penicillin-binding proteins) or cytotoxicity screens using mammalian cell lines. Metabolite profiling (e.g., via LC-HRMS) identifies potential bioactive derivatives in vivo .
Methodological Notes
- Synthetic Optimization : Use controlled atmospheres (e.g., argon) to prevent oxidation of bromine substituents.
- Data Validation : Cross-reference crystallographic data with CCDC entries to avoid overfitting in SHELXL refinements .
- Safety : DMA’s low acute toxicity permits laboratory use, but prolonged exposure requires PPE due to potential hepatotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
